Ametantrone

Description

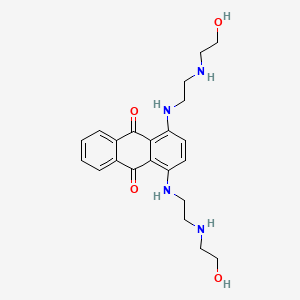

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSXKJJVBXWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70711-40-9 (diacetate salt) | |

| Record name | Ametantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60215153 | |

| Record name | Ametantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64862-96-0 | |

| Record name | Ametantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ametantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ametantrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ametantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMETANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Derivatives, and Biological Activity of Ametantrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent that has been a subject of significant interest in cancer research. Structurally similar to the well-known anticancer drug Mitoxantrone, this compound exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This technical guide provides a comprehensive overview of the synthesis pathways of this compound and its derivatives, detailed experimental protocols for key biological assays, a compilation of quantitative biological data, and a visualization of its mechanism of action.

This compound Synthesis Pathway

The core structure of this compound is 1,4-bis[[2-(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione. The synthesis of this compound and its analogs generally involves the nucleophilic substitution of a suitable anthraquinone precursor. A common starting material for this synthesis is 1,4-dihydroxyanthraquinone (quinizarin).

A representative synthesis pathway for this compound involves the following key steps:

-

Reduction of 1,4-dihydroxyanthraquinone: The synthesis often begins with the reduction of 1,4-dihydroxyanthraquinone to its leuco form, leucoquinizarin. This step is crucial as it activates the aromatic ring for subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The leucoquinizarin is then reacted with an excess of N-(2-hydroxyethyl)ethylenediamine. This reaction results in the displacement of the hydroxyl groups at the 1 and 4 positions of the anthraquinone core, leading to the formation of the di-substituted amino derivative.

-

Oxidation: The resulting intermediate is then oxidized back to the quinone form to yield this compound.

This compound Derivatives

Numerous derivatives of this compound have been synthesized to explore structure-activity relationships and to develop analogs with improved efficacy and reduced toxicity. These modifications often target the side chains at the 1 and 4 positions of the anthraquinone ring. For example, peptide derivatives have been designed to enhance DNA targeting specificity.[1] Other modifications have included the replacement of the amino groups with amido functionalities, which was found to decrease or abolish in vivo antileukemic activity.

Biological Activity and Mechanism of Action

This compound's primary mechanism of action involves the disruption of DNA synthesis and function. It acts as a potent DNA intercalator, inserting its planar anthraquinone ring between the base pairs of the DNA double helix. This intercalation leads to a conformational change in the DNA structure, interfering with the processes of replication and transcription.

Furthermore, this compound is a potent inhibitor of topoisomerase II, a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).

Quantitative Data

The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Human Acute Myelocytic Leukemia (AML) | 10-20 fold less potent than Mitoxantrone | [2] |

| Mitoxantrone | Human Acute Myelocytic Leukemia (AML) | - | [2] |

| This compound-peptide derivative | Various cancer cell lines | ~10-fold less cytotoxic than Mitoxantrone | [1] |

| Mitoxantrone | Various cancer cell lines | - | [1] |

Note: Direct comparative IC50 values for this compound across a wide range of cell lines are not consistently reported in single studies. The data often compares its potency relative to Mitoxantrone.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay buffer

-

This compound or its derivatives

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: Set up a reaction mixture containing kDNA, topoisomerase IIα, ATP, and assay buffer.

-

Compound Addition: Add varying concentrations of the test compound (this compound) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles with increasing concentrations of the inhibitor.

Conclusion

This compound remains a significant molecule in the landscape of anticancer drug discovery. Its synthesis, based on the versatile anthraquinone scaffold, allows for the generation of a wide array of derivatives with potentially improved therapeutic indices. The primary mechanism of action, involving DNA intercalation and topoisomerase II inhibition, is a well-established and effective strategy for targeting rapidly proliferating cancer cells. The experimental protocols provided herein serve as a foundation for the continued investigation of this compound and its analogs, with the ultimate goal of developing more effective and less toxic cancer chemotherapeutics. Further research is warranted to fully elucidate the detailed synthesis protocols, expand the quantitative biological data across a broader range of cancer types, and to further dissect the downstream signaling consequences of this compound's interaction with its molecular targets.

References

- 1. Design and synthesis of a peptide derivative of this compound targeting the major groove of the d(GGCGCC)2 palindromic sequence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Comparison of mitoxantrone and this compound in human acute myelocytic leukemia cells in culture and in bone marrow granulocyte-macrophage progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Profile of Ametantrone

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, a synthetic anthracenedione derivative. It details the compound's mechanism of action, pharmacokinetics, clinical evaluation, and toxicological profile, presenting quantitative data in structured tables and illustrating key concepts with diagrams as specified.

Introduction

This compound (NSC-196473) is a synthetic 9,10-anthracenedione developed as an antineoplastic agent.[1] It is structurally related to Mitoxantrone and was the second anthracene derivative to enter clinical trials.[1][2] Like other compounds in its class, this compound's core structure consists of a polycyclic intercalating moiety with charged side chains that facilitate binding to DNA.[1] Its development was driven by the search for anticancer agents with a spectrum of activity similar to anthracyclines but with a more favorable toxicity profile, particularly reduced cardiotoxicity.[3]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its interaction with DNA and the nuclear enzyme topoisomerase II.[4] The key mechanisms are DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA synthesis and repair.

DNA Intercalation and Binding

This compound's planar anthraquinone core inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[5][6][7] This interaction is stabilized by the two positively charged side chains which fit into the minor groove of the DNA.[6][8] This intercalation causes a structural deformation of the DNA, kinking and unwinding the helix, which interferes with the processes of replication and transcription.[4][7]

Studies have shown that this compound does not exhibit significant DNA-base specificity in its intercalative binding.[5] While it is a strong intercalator, its binding affinity (Ki) is of a similar magnitude to that of Mitoxantrone, a much more potent antitumor drug, suggesting that intercalation alone does not fully account for the difference in their pharmacological activity.[5][9]

In addition to intercalation, this compound can induce interstrand cross-links in the DNA of tumor cells.[10][11] This action, however, appears to require metabolic activation of the drug, as it is observed in cellular systems but not in isolated DNA.[10][11]

Topoisomerase II Inhibition

This compound is an inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand.[4] By stabilizing the "cleavable complex" — an intermediate state where topoisomerase II is covalently bound to the broken DNA ends — this compound prevents the re-ligation of the DNA strands. This leads to an accumulation of permanent DNA double-strand breaks, which triggers downstream apoptotic pathways and ultimately results in cell death.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is dose-dependent cytotoxicity against proliferating cancer cells.[3] Its activity has been evaluated in various preclinical models and human clinical trials.[12][13]

Antitumor Activity

Preclinical studies demonstrated this compound's therapeutic activity against a range of murine tumors, including experimental leukemias.[12] In clinical settings, this compound has shown some activity, although it is generally considered less potent than Mitoxantrone.[9] A Phase I trial reported a partial response in a patient with renal cell carcinoma.[13]

Dose-Limiting Toxicities

The principal dose-limiting toxicity of this compound is predictable and reversible myelosuppression, specifically leukopenia.[13][14] Thrombocytopenia has also been observed.[14]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in patients undergoing Phase I clinical trials. The drug exhibits a multi-exponential decline in plasma concentration and is extensively distributed throughout the body.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population / Conditions | Reference |

| Terminal Half-life (t½γ) | 25 hours (mean) | 6 patients, single IV dose | [2] |

| Harmonic Mean Half-life | 0.38 hours | 9 patients, daily IV dose for 5 days | [13] |

| Total-body Plasma Clearance | 25.9 ± 14.7 L/h/m² | 6 patients | [2] |

| Volume of Distribution (Vdss) | 568 ± 630 L/m² | 6 patients | [2] |

| Apparent Volume of Distribution | 26.3 L/m² | 9 patients | [13] |

| Urinary Excretion (unchanged) | 5.7% of total dose over 48h | 6 patients | [2] |

Note: The discrepancy in half-life and volume of distribution values between studies may be attributable to different dosing schedules and pharmacokinetic models used.

The low urinary excretion of the unchanged drug indicates that other routes, likely hepatic metabolism and biliary excretion, are the major pathways for this compound elimination.[2]

Clinical Studies and Toxicity Profile

This compound has been evaluated in Phase I and II clinical trials to establish its safety, dosage, and preliminary efficacy.

Dosing and Administration

Phase I trials have explored different dosing schedules.

-

Single IV dose every 3 weeks: Doses were escalated from 120 to 180 mg/m². The recommended starting dose for Phase II trials was 140-160 mg/m² for previously treated patients.[14]

-

Single IV dose daily for 5 days, repeated every 3 weeks: Dosages ranged from 15 mg/m² to 35 mg/m². The maximum tolerated dose was 35 mg/m², with recommended Phase II doses of 30 mg/m² for good-risk patients and 25 mg/m² for poor-risk patients.[13]

Table 2: Summary of Phase I Clinical Trial Findings

| Study Focus | Key Findings | Reference |

| Dose-Limiting Toxicity | Reversible leukopenia | [13][14] |

| Maximum Tolerated Dose | 35 mg/m² (daily x 5 schedule) | [13] |

| Recommended Phase II Dose | 140-160 mg/m² (single dose) 25-30 mg/m² (daily x 5 schedule) | [13][14] |

| Observed Responses | Partial response in one patient with renal cell carcinoma | [13] |

Adverse Events

The most common adverse effects associated with this compound are summarized below.

Table 3: Common Adverse Events of this compound

| Adverse Event | Frequency / Severity | Reference |

| Hematological | ||

| Leukopenia | Dose-limiting, predictable, and reversible | [13][14] |

| Thrombocytopenia | Observed in 4/16 patients in one study | [14] |

| Non-Hematological | ||

| Blue Skin Discoloration | Marked and cumulative; seen in all patients after >3 courses | [14] |

| Blue Urine | Observed in all patients | [14] |

| Nausea and Vomiting | Occasional | [13][14] |

| Elevated Liver Enzymes | Reversible elevations of SGOT or alkaline phosphatase | [14] |

Experimental Protocols

Pharmacokinetic Analysis

Methodology: The pharmacokinetic parameters of this compound were determined from biological samples (plasma and urine) collected from patients in clinical trials.[2]

-

Sample Collection: Blood and urine samples were collected at predetermined intervals following intravenous administration of this compound acetate.

-

Drug Quantification: this compound concentrations were measured using a specific and sensitive high-performance liquid chromatography (HPLC) procedure.

-

Data Analysis: Plasma concentration-time data were analyzed using pharmacokinetic modeling software. The data were best fitted to a triexponential decay model, from which parameters like half-life, clearance, and volume of distribution were calculated.[2]

DNA Intercalation Assay

Methodology: The interaction of this compound with DNA was studied using computer-aided spectrophotometry.[5]

-

Preparation: Solutions of this compound and natural or synthetic nucleic acids were prepared in an aqueous buffer (e.g., 0.15 M NaCl, 5 mM HEPES, pH 7.0).

-

Spectrophotometry: The absorption spectra of the drug alone (in monomeric and dimeric forms) and in the presence of varying concentrations of DNA were recorded.

-

Analysis: The changes in the absorption spectrum upon binding to DNA (red-shift and decreased amplitude) were analyzed. These spectral shifts are characteristic of an intercalative binding mode.

-

Binding Constant Determination: Drug-DNA equilibria were studied at low drug-to-phosphate ratios. The data were fitted to the McGhee-von Hippel model for noncooperative ligand-polymer interaction to determine the intrinsic association constant (Ki).[5]

Conclusion

This compound is an anthracenedione with a clear mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its clinical development has established a predictable and manageable toxicity profile, with myelosuppression being the primary dose-limiting factor. While it has demonstrated some antitumor activity, it is generally less potent than its analogue, Mitoxantrone. The extensive pharmacokinetic data and well-characterized mechanism of action make this compound a valuable reference compound for the development of new DNA-targeting agents and topoisomerase II inhibitors with improved therapeutic indices. Further research could explore its potential in combination therapies or as a structural backbone for the design of more selective anticancer drugs.[15]

References

- 1. medkoo.com [medkoo.com]

- 2. Pharmacokinetics of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitoxantrone: an overview of safety and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H28N4O4 | CID 2134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Interactions of antitumor agents this compound and Mitoxantrone (Novatrone) with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The geometry of intercalation complex of antitumor mitoxantrone and this compound with DNA: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Relationship between the pharmacological activity of antitumor drugs this compound and mitoxantrone (Novatrone) and their ability to condense nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic activity of mitoxantrone and this compound against murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase I trial of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I investigation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of a peptide derivative of this compound targeting the major groove of the d(GGCGCC)2 palindromic sequence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Early Discovery and Development of Ametantrone: A Technical Overview

Ametantrone is a synthetic anthracenedione derivative, developed as an antineoplastic agent. It emerged from structure-activity relationship studies aimed at creating analogues of existing anticancer drugs with an improved therapeutic index. Structurally related to mitoxantrone, this compound was investigated for its potential to treat various malignancies. This document provides a technical guide on its early discovery, mechanism of action, preclinical and clinical development, drawing from foundational research in the field.

Discovery and Rationale

The development of this compound was part of a broader effort to synthesize and evaluate bis(substituted aminoalkylamino)anthraquinones for anticancer activity. The core concept was to identify compounds that could intercalate into DNA and disrupt cellular replication, a hallmark of many cytotoxic agents. This compound (also known as HAQ) is structurally similar to the potent antitumor drug mitoxantrone (DHAQ), with the primary difference being the absence of two hydroxyl groups on the chromophore of this compound.[1][2][3] This structural modification was a key aspect of its investigation, aiming to understand the role of these functional groups in the drug's efficacy and toxicity profile.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its interaction with DNA and the nuclear enzyme topoisomerase II.[4][5] The proposed mechanism involves several key steps:

-

DNA Intercalation: The planar aromatic ring system of this compound inserts itself between the base pairs of the DNA double helix.[6][7] This physical binding distorts the DNA structure, interfering with fundamental processes like DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound is a topoisomerase II poison.[4][8] It does not inhibit the enzyme directly but rather stabilizes the "cleavable complex," a transient intermediate where topoisomerase II has created a double-strand break in the DNA to relieve torsional strain.[9][10] By preventing the re-ligation of these breaks, this compound leads to an accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and apoptosis (programmed cell death).[10]

-

Induction of DNA Cross-links: Studies have shown that this compound can induce interstrand DNA cross-links in tumor cells, a process that appears to require metabolic activation.[11] This covalent binding to DNA further contributes to its cytotoxic and anti-tumor activity.[11]

Caption: Mechanism of action of this compound.

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies in both animals and humans revealed that this compound is rapidly cleared from the plasma and extensively distributed into tissues.[12][13] Early clinical trials characterized its pharmacokinetic profile in patients.

| Parameter | Value | Reference |

| Terminal Half-Life (t½γ) | ~25 hours | [12] |

| Total-Body Plasma Clearance | 25.9 ± 14.7 L/h/m² | [12] |

| Steady-State Volume of Distribution (Vdss) | 568 ± 630 L/m² | [12] |

| Urinary Excretion (48h) | ~5.7% of total dose (unchanged) | [12] |

| Table 1: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial. |

The low urinary excretion of the unchanged drug suggested that it is eliminated primarily through other routes, likely biliary excretion and metabolism, similar to mitoxantrone.[12][13]

Early Clinical Development and Toxicology

This compound entered Phase I clinical trials to determine its safety, dose-limiting toxicities (DLT), and recommended dose for Phase II studies. These trials explored different administration schedules.

| Trial Dosing Schedule | Dose Range (mg/m²) | Dose-Limiting Toxicity | Recommended Phase II Dose (mg/m²) | Reference |

| Single IV dose every 3 weeks | 120 - 180 | Leukopenia | 140 - 160 | [14] |

| Single IV dose daily for 5 days | 15 - 35 | Leukopenia | 25 (poor risk), 30 (good risk) | [15] |

| Table 2: Summary of this compound Phase I Clinical Trial Data. |

The primary and predictable dose-limiting toxicity was myelosuppression, specifically reversible leukopenia.[14][15] A notable and cumulative side effect was a blue discoloration of the skin, observed in patients receiving multiple courses.[14] Other reported non-hematologic toxicities included blue urine, nausea, vomiting, and reversible elevations in liver enzymes.[14] In these early trials, objective tumor responses were limited, with one partial response noted in a patient with renal cell carcinoma.[15]

Structure-Activity Relationship: this compound vs. Mitoxantrone

The comparison between this compound and its hydroxylated analogue, mitoxantrone, is crucial for understanding the structure-activity relationship of anthracenediones.

Caption: Structural comparison of this compound and Mitoxantrone.

Studies revealed that mitoxantrone is significantly more potent—by a factor of 10 to 100—in its cytostatic, cytotoxic, and antitumor activities compared to this compound.[1] While both drugs are strong DNA intercalators with similar binding affinities, the presence of the hydroxyl groups in mitoxantrone appears to be critical.[2][6] These groups are thought to enhance the stability of the ternary topoisomerase II-DNA-drug complex.[5] Consequently, this compound showed a markedly lower capacity to induce cleavable complexes, which correlated with its reduced cytotoxicity.[5] This suggests that while DNA intercalation is necessary, the ability to efficiently trap topoisomerase II is a key determinant of the antitumor potency in this class of compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines was commonly evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[16]

-

Drug Treatment: Cells are treated with increasing concentrations of this compound and incubated for a specified period (e.g., 72 hours).[16]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.[17]

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

DNA Topoisomerase II Cleavage Assay

Principle: This assay is used to determine a drug's ability to stabilize the topoisomerase II-DNA cleavable complex. When the complex is disrupted with a strong detergent (like SDS), the covalently bound topoisomerase II remains attached to the 5' end of the cleaved DNA, resulting in detectable DNA strand breaks.

Methodology:

-

DNA Substrate: A purified DNA substrate (e.g., SV40 DNA or plasmid DNA) is used.[5]

-

Reaction Mixture: The DNA is incubated with purified human topoisomerase II enzyme in the presence of various concentrations of this compound.

-

Complex Trapping: The reaction is stopped by the addition of SDS and a protease (e.g., proteinase K) to digest the enzyme, leaving the DNA breaks.

-

Analysis: The resulting DNA fragments are separated by size using agarose gel electrophoresis. An increase in the amount of linearized DNA (from circular plasmid DNA) indicates the stabilization of the cleavable complex and thus, topoisomerase II poisoning.[5]

Conclusion

The early development of this compound provided significant insights into the structure-activity relationships of anthracenedione-based anticancer agents. As an analogue of mitoxantrone, its investigation underscored the critical role of the chromophore's hydroxyl groups in efficiently trapping the topoisomerase II-DNA complex, a key driver of cytotoxic potency. While this compound itself demonstrated modest clinical activity and predictable, manageable toxicities in Phase I trials, its development contributed valuable knowledge to the field. Ultimately, the superior efficacy of mitoxantrone led to its wider clinical adoption, while this compound remained a significant compound in the historical and scientific context of anticancer drug discovery.

References

- 1. Relationship between the pharmacological activity of antitumor drugs this compound and mitoxantrone (Novatrone) and their ability to condense nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of the binding of mitoxantrone, this compound and analogues to DNA: relationship with binding mode and anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel this compound-amsacrine related hybrids as topoisomerase IIβ poisons and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequence selectivity of topoisomerase II DNA cleavage stimulated by mitoxantrone derivatives: relationships to drug DNA binding and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of antitumor agents this compound and Mitoxantrone (Novatrone) with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Long-term inhibition of DNA synthesis and the persistence of trapped topoisomerase II complexes in determining the toxicity of the antitumor DNA intercalators mAMSA and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]

- 11. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of mitoxantrone in man and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I investigation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I trial of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of mitoxantrone with abasic sites - DNA strand cleavage and inhibition of apurinic/apyrimidinic endonuclease 1, APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

In Vitro Cytotoxicity of Ametantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametantrone is a synthetic anthracenedione derivative that has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. As a DNA intercalating agent and a topoisomerase II inhibitor, its mechanism of action is primarily centered on the disruption of DNA synthesis and replication, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting cellular DNA and associated enzymes. It intercalates into the DNA double helix, a process that interferes with DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks in DNA, triggering a cascade of cellular responses that culminate in cell death.[1]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are key parameters to quantify its efficacy.

| Cell Line | Cancer Type | IC50/LC50 (µM) | Assay Type | Reference |

| MCF-7 | Breast Cancer | 1.2 | LC50 | [2] |

| HeLa | Cervical Cancer | Not explicitly quantified, but cytotoxic effects and DNA cross-links demonstrated. | N/A | [1] |

Note: The cytotoxic activity of this compound is often compared to its analogue, Mitoxantrone, which generally exhibits higher potency.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathways in this compound-Induced Cytotoxicity

DNA Damage Response and Apoptosis Induction

This compound-induced DNA double-strand breaks activate a complex DNA damage response (DDR) pathway, which can lead to the initiation of apoptosis.

This compound's inhibition of topoisomerase II leads to the formation of DNA double-strand breaks, which are sensed by kinases such as ATM and ATR. This triggers the activation of the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, ultimately resulting in apoptosis.[3]

G2/M Cell Cycle Arrest

The DNA damage caused by this compound also leads to the activation of cell cycle checkpoints, primarily arresting cells at the G2/M transition to prevent the propagation of damaged DNA.

Upon DNA damage, the activation of the p53 pathway leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of the Cyclin B1/CDK1 complex, which is a key regulator of the G2/M transition. Inhibition of the Cyclin B1/CDK1 complex prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle. Prolonged G2/M arrest can subsequently trigger apoptosis.[2][4]

Experimental Workflow for In Vitro Cytotoxicity Studies

The following diagram outlines a typical workflow for investigating the in vitro cytotoxic effects of this compound.

This workflow begins with the selection of appropriate cancer cell lines, followed by culturing and treatment with a range of this compound concentrations. Initial cell viability assays are performed to determine the IC50 value. Subsequent experiments, including apoptosis and cell cycle analysis, are then conducted at concentrations around the IC50 to elucidate the mechanisms of cytotoxicity. Further mechanistic studies, such as western blotting for key signaling proteins, can provide deeper insights into the molecular pathways involved.

Conclusion

This compound demonstrates significant in vitro cytotoxicity against cancer cells, primarily through its action as a DNA intercalator and topoisomerase II inhibitor. This leads to DNA damage, which in turn triggers p53-mediated apoptosis and G2/M cell cycle arrest. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Bcl-2 and Bax on survival of side population cells from hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin B1/CDK1-regulated mitochondrial bioenergetics in cell cycle progression and tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ametantrone's Role in Inducing DNA Cross-Links: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ametantrone, an anthracenedione derivative, is a potent antineoplastic agent whose cytotoxic effects are intrinsically linked to its ability to damage DNA. This technical guide provides an in-depth exploration of this compound's core mechanism of action: the induction of DNA interstrand cross-links (ICLs). We will detail the metabolic activation required for this process, outline the downstream cellular consequences, and provide comprehensive experimental protocols for the detection and quantification of these DNA lesions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of DNA-damaging agents and the development of novel cancer therapeutics.

Mechanism of Action: From Intercalation to Covalent Bonding

This compound, much like its close analog mitoxantrone, exerts its cytotoxic effects through a multi-step process that culminates in the formation of covalent DNA adducts, specifically ICLs. The primary mechanism involves two key interactions with DNA:

-

DNA Intercalation: this compound's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix. This non-covalent interaction distorts the DNA structure, interfering with the processes of replication and transcription.

-

Topoisomerase II Inhibition: this compound also functions as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.

Crucially, the formation of ICLs by this compound is not a direct chemical reaction. It requires metabolic activation , a process that is thought to occur within the cell. This enzymatic conversion generates a reactive metabolite capable of forming covalent bonds with the nucleophilic centers on DNA bases, primarily guanine residues on opposite strands, resulting in an ICL.[1][2]

Quantitative Analysis of this compound-Induced DNA Cross-Linking

While specific quantitative data for the dose-dependent induction of DNA cross-links by this compound is not extensively available in the public domain, we can extrapolate expected outcomes based on the behavior of structurally and mechanistically similar compounds like mitoxantrone. The following table provides a representative summary of the anticipated dose-dependent effects of this compound on DNA cross-linking in a typical cancer cell line, such as HeLa cells.

| This compound Concentration (µM) | Expected Level of DNA Interstrand Cross-Links (Rad Equivalents) | Anticipated Cytotoxicity (% Cell Viability) |

| 0.1 | Low | 90-95% |

| 0.5 | Moderate | 70-80% |

| 1.0 | Significant | 50-60% |

| 5.0 | High | 20-30% |

| 10.0 | Very High | <10% |

Note: The "Rad Equivalents" unit is a measure of DNA damage, where the extent of cross-linking is compared to the amount of single-strand breaks induced by a known dose of ionizing radiation. These values are hypothetical and intended to illustrate the expected dose-response relationship. Actual values will vary depending on the cell line, metabolic activity, and specific experimental conditions.

Experimental Protocols for Detecting DNA Cross-Links

The detection and quantification of ICLs are critical for evaluating the efficacy of agents like this compound. The two most common and reliable methods are the modified alkaline comet assay and the alkaline elution assay.

Modified Alkaline Comet Assay

The modified alkaline comet assay is a sensitive method for detecting ICLs at the single-cell level. The principle is that ICLs reduce the migration of DNA in an electric field. To measure this, a known amount of DNA strand breaks is first introduced by ionizing radiation.

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration (e.g., 2-4 hours). Include a positive control (e.g., mitomycin C) and a negative control (vehicle-treated).

-

Irradiation: After treatment, wash the cells with ice-cold PBS and irradiate on ice with a known dose of X-rays (e.g., 5 Gy) to induce a consistent level of single-strand breaks.

-

Cell Embedding: Resuspend the cells in low melting point agarose and embed them on microscope slides pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) and incubate at 4°C overnight.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will result in a smaller "comet tail" compared to the irradiated control. Quantify the extent of DNA migration using appropriate image analysis software.

Alkaline Elution Assay

The alkaline elution assay measures the rate at which single-stranded DNA elutes through a filter under alkaline conditions. The presence of ICLs decreases the rate of elution.

Protocol:

-

Cell Radiolabeling and Treatment: Pre-label the cellular DNA by culturing cells in the presence of a radiolabeled thymidine analogue (e.g., [¹⁴C]-thymidine). Treat the cells with this compound as described above.

-

Irradiation: Irradiate the cells with a known dose of X-rays to introduce single-strand breaks.

-

Cell Lysis on Filter: Load the cells onto a polycarbonate filter and lyse them with a lysis solution containing proteinase K.

-

Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (e.g., pH 12.1). Collect fractions of the eluate at regular intervals.

-

Quantification: Determine the amount of radioactivity in each fraction and on the filter using a scintillation counter.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for this compound-treated cells compared to the irradiated control indicates the presence of DNA cross-links.

Signaling Pathways Activated by this compound-Induced DNA Damage

The formation of ICLs by this compound triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for determining the cell's fate, which can range from cell cycle arrest and DNA repair to apoptosis. While specific signaling studies on this compound are limited, the pathways activated by its analogue, mitoxantrone, provide a strong model.

The ATM/ATR-Mediated DNA Damage Response

The primary sensors of DNA damage, including ICLs and the associated double-strand breaks, are the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

-

ATM Activation: Primarily activated by double-strand breaks that can arise during the repair of ICLs.

-

ATR Activation: Activated by the stalled replication forks that occur when the replication machinery encounters an ICL.

Once activated, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.

Induction of Apoptosis

If the DNA damage is too severe to be repaired, the DDR can trigger apoptosis, or programmed cell death. A key pathway implicated in mitoxantrone-induced apoptosis involves the Akt/FOXO3 signaling axis.

-

Inhibition of Akt: this compound-induced DNA damage can lead to the inhibition of the pro-survival kinase Akt.

-

Activation of FOXO3a: The inhibition of Akt allows for the activation of the transcription factor FOXO3a.

-

Upregulation of Pro-Apoptotic Proteins: Activated FOXO3a translocates to the nucleus and upregulates the expression of pro-apoptotic proteins such as Bim and Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death.[3]

Cell Cycle Arrest

To allow time for DNA repair, the DDR activates cell cycle checkpoints. This compound-induced DNA damage typically leads to a G2/M phase arrest.

-

Chk1/Chk2 Activation: As previously mentioned, ATM and ATR activate Chk1 and Chk2.

-

Inhibition of Cdc25: Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.

-

Inhibition of Cdk1/Cyclin B: Inactive Cdc25 can no longer activate the Cdk1/Cyclin B complex, which is the master regulator of entry into mitosis. This results in the cell arresting in the G2 phase of the cell cycle.

Conclusion

This compound's efficacy as an anticancer agent is deeply rooted in its ability to induce DNA interstrand cross-links. This process, which requires metabolic activation, triggers a robust DNA damage response that ultimately leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the multifaceted actions of this compound and to explore its potential in the development of novel therapeutic strategies. Further research into the specific metabolic pathways involved in this compound activation and a more detailed quantitative analysis of its DNA cross-linking capabilities will be crucial for optimizing its clinical application.

References

- 1. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Ametantrone Efficacy in Cell Culture

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of Ametantrone in cancer cell lines. The following assays are described: MTT assay for cell viability, Annexin V/Propidium Iodide staining for apoptosis detection, and cell cycle analysis using propidium iodide.

Introduction to this compound

This compound is an anthracenedione derivative and a potent anti-neoplastic agent. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This disruption of DNA integrity leads to the induction of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4][5] These notes provide standard protocols to quantify these key effects of this compound.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used for this compound) and an untreated control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.

-

After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

-

Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS at pH 4.7) to each well to dissolve the crystals.[7][8]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Presentation: this compound IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 48 | 1.2 ± 0.15 |

| HeLa (Cervical Cancer) | 48 | 2.5 ± 0.3 |

| HL-60 (Leukemia) | 48 | 0.8 ± 0.1 |

| A549 (Lung Cancer) | 72 | 5.1 ± 0.6 |

Note: These are example values and will vary depending on the cell line and experimental conditions.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.

Experimental Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with various concentrations of this compound for the desired time period. Include untreated and vehicle controls.

-

-

Cell Harvesting:

-

Collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

-

Combine the detached cells with the cells from the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[10]

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[12]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]

-

After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[11]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible after staining.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V, and cells stained with only PI) to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

The cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes included with late apoptotic cells).

-

-

Data Presentation: Percentage of Apoptotic Cells

| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 0.5 | 78.4 ± 3.5 | 12.8 ± 1.2 | 8.8 ± 0.9 |

| 1.0 | 55.1 ± 4.2 | 25.6 ± 2.3 | 19.3 ± 1.8 |

| 2.5 | 20.7 ± 2.8 | 45.9 ± 3.1 | 33.4 ± 2.5 |

Note: Data represents the percentage of cells in each quadrant after 48 hours of treatment in a hypothetical cancer cell line.

This compound-Induced Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Analysis using Propidium Iodide Staining

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[13] Cells are fixed to permeabilize their membranes, allowing PI to enter and stain the nucleus. RNase treatment is necessary as PI can also bind to double-stranded RNA.[14]

Experimental Protocol: Cell Cycle Analysis

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

-

Cell Harvesting and Fixation:

-

Harvest both floating and adherent cells as previously described.

-

Wash the cell pellet with cold PBS and resuspend in a small volume of PBS (e.g., 400 µL).[13]

-

While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[13]

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.

-

Discard the ethanol and wash the cell pellet twice with cold PBS.[13]

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]

-

Incubate for 15-30 minutes at room temperature or 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Acquire data on a linear scale for the PI fluorescence signal.

-

Collect at least 10,000 events per sample.

-

Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.

-

Data Presentation: Cell Cycle Distribution

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| 0 (Control) | 60.5 ± 3.1 | 25.3 ± 1.8 | 14.2 ± 1.5 | 1.1 ± 0.3 |

| 0.5 | 50.1 ± 2.5 | 22.8 ± 2.0 | 27.1 ± 2.2 | 3.5 ± 0.6 |

| 1.0 | 38.7 ± 2.9 | 15.4 ± 1.6 | 45.9 ± 3.0 | 8.9 ± 1.1 |

| 2.5 | 25.3 ± 2.2 | 10.1 ± 1.3 | 64.6 ± 3.5 | 15.2 ± 1.7 |

Note: Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment, suggesting a G2/M arrest.

This compound-Induced Cell Cycle Arrest Pathway

References

- 1. Novel this compound-amsacrine related hybrids as topoisomerase IIβ poisons and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitoxantrone and this compound induce interstrand cross-links in DNA of tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchhub.com [researchhub.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. kumc.edu [kumc.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ametantrone

Introduction

Ametantrone is an anthraquinone derivative with antineoplastic properties, belonging to the same class of compounds as the well-known anticancer agent Mitoxantrone.[1][2] It functions as a topoisomerase II inhibitor, intercalating with DNA and inducing cross-links in tumor cells.[1][3] Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids, is crucial for drug development, pharmacokinetic studies, and quality control.[4] High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high sensitivity and specificity.[4][5] This document provides detailed application notes and protocols for the analysis of this compound using HPLC.

Principle of the Method

The described methods utilize reversed-phase HPLC (RP-HPLC), where this compound is separated from other components in the sample based on its hydrophobic interactions with a nonpolar stationary phase (typically C18). A polar mobile phase is used to elute the compound from the column. Ion-pairing agents, such as hexane sulfonic acid or 1-pentanesulphonic acid, are often added to the mobile phase to improve the retention and peak shape of the basic this compound molecule.[6][7] Detection is typically performed using a UV-Vis detector at a wavelength where this compound exhibits strong absorbance.[6][8]

Experimental Protocols

Protocol 1: Analysis of this compound in Pharmaceutical Injections

This protocol is adapted for the determination of this compound in a mitoxantrone hydrochloride injection, where this compound is used as an internal standard.[8]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Zorbax-ODS (or equivalent C18 column).[8]

-

Mobile Phase: Methanol:Water:Formic Acid (450:50:1.5, v/v/v) containing 3.605 g of Sodium Dodecyl Sulfate (SDS). The pH of the mobile phase should be adjusted to 2.7.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 20 µL (typical, can be optimized).

-

Column Temperature: Ambient or controlled at 30°C.[9]

-

Detection Wavelength: 254 nm.[8]

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-10 µg/mL).[8]

-

Sample Preparation: Dilute the mitoxantrone hydrochloride injection with the mobile phase to bring the expected this compound concentration within the calibration range.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the working standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Analysis of this compound in Biological Fluids (Plasma/Serum)

This protocol is based on methods developed for the analysis of related anthracenedione derivatives in physiological fluids.[5][6]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: As described in Protocol 1.

-

Column: µBondapak C18, 10 µm particle size, 25 cm x 4 mm I.D. (or equivalent).[10]

-

Mobile Phase: Acetonitrile:Ammonium Formate Buffer (pH 2.7) (30:70, v/v) containing hexane sulphonic acid as an ion-pair former.[6]

-

Flow Rate: 1.5 mL/min.[10]

-

Injection Volume: 50-100 µL (can be optimized).

-

Column Temperature: Ambient or controlled at 35°C.

-

Detection Wavelength: 658 nm (provides high selectivity).[6]

2. Sample Preparation (Plasma/Serum Extraction):

-

Protein Precipitation: To 1 mL of plasma/serum, add 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Liquid-Liquid Extraction (alternative):

-

To 1 mL of plasma/serum, add a suitable internal standard (e.g., Mitoxantrone if this compound is the analyte).

-

Add 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Vortex for 2 minutes and centrifuge at 3,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated plasma/serum sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute this compound with a strong solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

3. Data Analysis:

-

Follow the data analysis procedure described in Protocol 1. When an internal standard is used, construct the calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Presentation

The following tables summarize typical quantitative data for HPLC methods used in the analysis of anthracenedione derivatives.

Table 1: Chromatographic Parameters

| Parameter | Method for Pharmaceutical Injections | Method for Biological Fluids |

| Column | Zorbax-ODS (C18)[8] | µBondapak C18[10] |

| Mobile Phase | Methanol:Water:Formic Acid (450:50:1.5) with SDS, pH 2.7[8] | Acetonitrile:Ammonium Formate Buffer (30:70) with hexane sulphonic acid, pH 2.7[6] |

| Flow Rate | 1.0 mL/min[8] | 1.5 mL/min[10] |

| Detection Wavelength | 254 nm[8] | 658 nm[6] |

| Internal Standard | This compound (for Mitoxantrone analysis)[8] | Mitoxantrone (for this compound analysis) |

Table 2: Method Validation Parameters

| Parameter | Typical Performance Data |

| Linearity Range | 1 - 10 µg/mL[8] |

| Correlation Coefficient (r) | > 0.999[8] |

| Limit of Detection (LOD) | ~1 ng/mL[6] |

| Limit of Quantification (LOQ) | ~5 ng/mL |

| Accuracy (Recovery) | 99.62 ± 2.36%[8] |

| Precision (RSD%) | < 2% |

Mandatory Visualizations

Caption: General workflow for HPLC analysis of this compound.

Caption: Sample preparation workflow for biological fluids.

References

- 1. This compound | C22H28N4O4 | CID 2134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Relationship between the pharmacological activity of antitumor drugs this compound and mitoxantrone (Novatrone) and their ability to condense nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of antitumor agents this compound and Mitoxantrone (Novatrone) with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound acetate (NSC-287513) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved high-performance liquid chromatography of the new antineoplastic agents bisantrene and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ion-paired high-performance liquid chromatographic determination of mitoxantrone in physiological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. [Ion-paired high performance liquid chromatographic determination of mitoxantrone hydrochloride injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actapharmsci.com [actapharmsci.com]

Application Notes and Protocols for Molecular Dynamics Simulations of the Ametantrone-DNA Complex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular dynamics (MD) simulations of the Ametantrone-DNA complex. This compound is an anthracenedione antitumor agent that functions as a DNA intercalator.[1] Understanding the atomic-level interactions between this compound and DNA is crucial for the rational design of more effective and less toxic anticancer drugs. MD simulations offer a powerful computational microscope to elucidate the binding modes, conformational changes, and energetic landscapes of this interaction.

Application Notes

Molecular dynamics simulations of the this compound-DNA complex can be applied to:

-

Determine the preferred binding orientation and intercalation site of this compound within a specific DNA sequence.

-

Analyze the conformational changes induced in both the DNA and this compound upon binding.

-

Quantify the binding affinity through the calculation of binding free energies.

-

Identify key intermolecular interactions , such as hydrogen bonds and van der Waals contacts, that stabilize the complex.

-

Investigate the role of solvent and ions in the binding process.

-

Compare the binding of this compound with other intercalating drugs to understand differences in their activity and specificity.[2]

Key Findings from Previous Studies

A notable study by Mazerski and colleagues in 1998 investigated the intercalation of this compound into a d(CGCGAGCTCGCG)2 dodecamer using MD simulations with the GROMOS 87 force field.[2][3] Their findings indicated that the most energetically favorable orientation involves the anthraquinone chromophore being perpendicular to the direction of the inter-base hydrogen bonds, with the side chains fitting into the minor groove.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from molecular dynamics simulations of this compound-DNA complexes, primarily based on the findings of Mazerski et al. (1998). Modern MD simulation approaches can provide more extensive and accurate energetic calculations.

Table 1: Interaction Energies for Different this compound-DNA Orientations

| Orientation | Description | Electrostatic Energy (kJ/mol) | van der Waals Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| S | Both side chains in the minor groove | -2580 ± 30 | -250 ± 10 | -2830 ± 40 |

| N | Both side chains in the major groove | -1460 ± 40 | -240 ± 10 | -1700 ± 50 |

| P1 | One side chain in the minor groove, one in the major groove | -1860 ± 40 | -230 ± 10 | -2090 ± 50 |

| P2 | One side chain in the minor groove, one in the major groove (alternative) | -1880 ± 30 | -220 ± 10 | -2100 ± 40 |

Data extracted from pre-simulation calculations in Mazerski et al. (1998).[3]

Table 2: Typical Simulation Parameters for this compound-DNA Complex

| Parameter | Value | Reference |

| Force Field | GROMOS 87 | [3] |

| DNA Sequence | d(CGCGAGCTCGCG)2 | [3] |

| Simulation Time | 40 ps (main simulation) | [3] |

| Temperature | 300 K | [3] |

| Pressure | 1 bar | [3] |